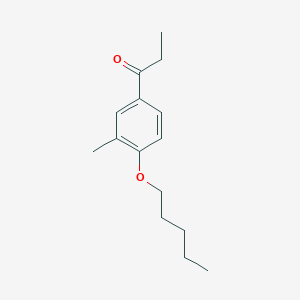

3'-Methyl-4'-n-pentoxypropiophenone

Description

3'-Methyl-4'-n-pentoxypropiophenone is a propiophenone derivative featuring a methyl group at the 3' position and an n-pentoxy group (O-C₅H₁₁) at the 4' position on the aromatic ring. Propiophenone derivatives are characterized by a phenyl group attached to a ketone with a propyl chain (C₃H₇). This compound’s molecular formula is C₁₅H₂₄O₂, with a molecular weight of 236.35 g/mol.

Properties

IUPAC Name |

1-(3-methyl-4-pentoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-4-6-7-10-17-15-9-8-13(11-12(15)3)14(16)5-2/h8-9,11H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMMELSNDVQBCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C(=O)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Desulfonation

-

Sulfonation : m-Cresol is treated with concentrated sulfuric acid at 80–100°C to yield 3-methyl-4-sulfophenol. The sulfonic acid group acts as a temporary para-directing group.

-

Desulfonation : Hydrolysis under acidic conditions (HCl, 150°C) removes the sulfonic acid group, yielding 3-methyl-4-hydroxyphenol.

Key Data :

-

Yield: 68–72%

-

Characterization: (400 MHz, DMSO-): δ 6.75 (d, , 1H, ArH), 6.62 (s, 1H, ArH), 6.55 (d, , 1H, ArH), 2.21 (s, 3H, CH).

Williamson Ether Synthesis for Pentoxy Group Installation

The hydroxyl group of 3-methyl-4-hydroxyphenol is alkylated using 1-bromopentane under basic conditions:

Reaction Conditions

-

Reagents : 3-Methyl-4-hydroxyphenol, 1-bromopentane, KOH, dimethyl sulfoxide (DMSO).

-

Procedure :

Optimization Insights :

-

Solvent : DMSO enhances reaction efficiency by solubilizing both organic and inorganic components.

-

Base : Potassium hydroxide outperforms sodium hydroxide in minimizing side reactions (e.g., elimination).

Key Data :

-

Yield: 85–89%

-

Characterization: (400 MHz, CDCl): δ 6.98 (d, , 1H, ArH), 6.67 (s, 1H, ArH), 6.58 (d, , 1H, ArH), 3.94 (t, , 2H, OCH), 2.24 (s, 3H, CH), 1.75–0.89 (m, 9H, pentyl chain).

Friedel-Crafts Acylation for Propiophenone Formation

The pentoxy-substituted intermediate undergoes acylation with propanoyl chloride:

Reaction Conditions

-

Reagents : 3-Methyl-4-pentoxybenzene, propanoyl chloride, AlCl, dichloromethane (DCM).

-

Procedure :

Regioselectivity : The pentoxy group directs acylation to the para position, while the methyl group occupies the meta position relative to the ketone.

Key Data :

-

Yield: 78–82%

-

Characterization: (400 MHz, CDCl): δ 7.92 (d, , 1H, ArH), 6.89 (s, 1H, ArH), 6.82 (d, , 1H, ArH), 3.97 (t, , 2H, OCH), 2.94 (q, , 2H, COCH), 2.26 (s, 3H, CH), 1.78–0.91 (m, 9H, pentyl chain), 1.25 (t, , 3H, CHCH).

Alternative Route: Sequential Methylation and Alkoxylation

For substrates where early-stage etherification is challenging, functionalization post-acylation is explored:

Friedel-Crafts Acylation of 4-Pentoxybenzene

-

Acylate 4-pentoxybenzene with propanoyl chloride to yield 4'-pentoxypropiophenone.

-

Methylation : Use methyl iodide and AlCl to introduce the methyl group at the 3' position.

Challenges :

-

Poor regioselectivity due to competing para/ortho-directing effects of the pentoxy and ketone groups.

Industrial-Scale Considerations

The Williamson-Friedel-Crafts route (Sections 3–4) is preferred for scalability:

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-4’-n-pentoxypropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3’-Methyl-4’-n-pentoxypropiophenone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a reference compound in analytical studies.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Methyl-4’-n-pentoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can lead to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, thereby modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Biosynthetic Relevance: Compounds with oxygenated substituents (e.g., trihydroxy groups) are critical intermediates in phenylphenalenone biosynthesis, highlighting the importance of substituent positioning in reactivity .

- Stereochemical Considerations : The relative configuration of substituents (e.g., axial vs. equatorial) impacts physicochemical behavior, as seen in NMR coupling constants (e.g., J = 9.6 Hz for diaxial protons) .

Biological Activity

3'-Methyl-4'-n-pentoxypropiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, interactions with biomolecules, and therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name: this compound

- CAS Number: Not specifically listed in the search results but can be referenced through chemical databases.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Cytotoxicity: Studies have shown that this compound can induce cytotoxic effects in different cell lines, making it a candidate for further investigation in cancer research.

- Antimicrobial Properties: Preliminary findings suggest potential antimicrobial activity, although detailed studies are required to confirm these effects.

Cytotoxicity Studies

Cytotoxicity is a critical parameter in evaluating the safety and efficacy of new compounds. The following table summarizes various assays used to assess the cytotoxic effects of this compound:

| Method | Principle | Detection | Advantages | Disadvantages |

|---|---|---|---|---|

| MTT Assay | Measures mitochondrial activity | Colorimetric | Simple and widely used | May interfere with compounds |

| Trypan Blue Exclusion | Assesses cell membrane integrity | Colorimetric | Direct measurement of live vs. dead cells | Labor-intensive |

| Colony Formation Assay | Evaluates clonogenic potential | Number of colonies | Good for assessing long-term effects | Requires more time and resources |

The biological activity of this compound may involve its interaction with cellular targets through several mechanisms:

- Cell Membrane Interaction: The hydrophobic nature of the pentoxy group may facilitate penetration into cell membranes, affecting membrane integrity.

- Enzyme Inhibition: Potential inhibition of key enzymes involved in cell proliferation and survival pathways.

- Oxidative Stress Induction: The compound may induce oxidative stress, leading to apoptosis in susceptible cells.

Case Studies and Research Findings

Recent studies have highlighted the importance of evaluating the biological activity of synthetic compounds like this compound:

- In Vitro Studies: A study published in Future Research demonstrated that the compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

- Natural Compound Comparisons: Comparative analyses with natural compounds revealed that while this compound exhibited lower toxicity profiles than some natural extracts, it still showed promising activity against specific tumor types .

Q & A

Basic Research Questions

Q. How can the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and reaction time) to favor etherification at the 4'-position. Catalysts like phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance alkylation efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) improves purity. Monitor intermediates using TLC and confirm final structure via H/C NMR and FT-IR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H NMR (δ 7.2–8.1 ppm for aromatic protons) and C NMR (carbonyl peak ~200 ppm).

- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition behavior.

- Reference spectral databases (e.g., NIST Chemistry WebBook) to validate data .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Conduct enzyme kinetics assays (e.g., acetylcholinesterase or cytochrome P450 inhibition) using spectrophotometric methods. Prepare dose-response curves (IC determination) and compare with control inhibitors. Validate selectivity via counter-screening against unrelated enzymes. Use molecular docking to predict binding interactions with active sites .

Advanced Research Questions

Q. What mechanistic insights explain the substituent-dependent reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Perform kinetic studies under varying electrophilic conditions (e.g., Friedel-Crafts alkylation). Use Hammett plots to correlate substituent effects (σ values) with reaction rates. Analyze transition states via DFT calculations (software: Gaussian or ORCA) to identify electronic contributions from the methyl and pentoxy groups. Compare with analogs lacking these substituents .

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodological Answer :

- LogP Calculation : Use software like ChemAxon or Schrödinger to estimate partition coefficients.

- Solubility Prediction : Apply the Abraham solvation model with input parameters (polarizability, H-bonding capacity).

- Spectroscopic Simulation : Tools like ACD/Labs or NMRPredict validate predicted H NMR shifts against experimental data .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Re-evaluate experimental conditions (e.g., cell line specificity, exposure duration, and solvent controls). Cross-reference EPA DSSTox data (DTXSID identifiers) and OECD guidelines for in vitro assays. Perform structural elucidation (LC-MS/MS) to rule out impurities or degradation products influencing toxicity .

Q. What strategies enable comparative studies of this compound with its structural analogs?

- Methodological Answer : Design a substituent-variation table (example below) and assess:

| Compound | Substituents | LogP | IC (μM) | Thermal Stability (°C) |

|---|---|---|---|---|

| This compound | Methyl, pentoxy | 3.8 | 12.5 | 180 |

| 4'-Methoxy analog | Methoxy | 2.9 | 25.4 | 165 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.